molecular formula C14H16N8O B2635742 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2200040-38-4

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2635742
CAS No.: 2200040-38-4
M. Wt: 312.337
InChI Key: FQFCIXSDXHIITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyridazine moiety with an azetidine and pyrazole ring, making it a candidate for various biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine-3-carboxylic acid or its derivatives.

    Pyrazole Ring Attachment: The pyrazole moiety is attached through condensation reactions, typically involving hydrazine and 1,3-diketones.

    N-Methylation: The final step involves the methylation of the nitrogen atom, usually achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazolopyridazine moiety using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on various cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potentially useful properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes, such as c-Met and Pim-1 kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and have been studied for their anticancer properties.

    Azetidine Derivatives: Compounds with azetidine rings are known for their biological activity and are used in various medicinal applications.

    Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their anti-inflammatory and anticancer activities.

Uniqueness

What sets N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide apart is its combination of these three moieties, which provides a unique pharmacophore capable of interacting with multiple biological targets. This multi-target approach can potentially lead to more effective treatments with fewer side effects.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-9-17-18-12-3-4-13(19-22(9)12)21-7-11(8-21)20(2)14(23)10-5-15-16-6-10/h3-6,11H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCIXSDXHIITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.